5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole chemical structure
5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole chemical structure
An In-Depth Technical Guide to 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole: Structure, Synthesis, and Applications
Introduction: Unveiling a Promising Heterocyclic Scaffold
The indolo[3,2-a]carbazole core represents a fascinating and highly functional class of N-heterocyclic compounds. Structurally, it is a polycyclic aromatic system where two carbazole moieties are fused, creating a rigid, planar architecture ripe for chemical modification and application.[1] This scaffold has garnered significant attention in both materials science and medicinal chemistry due to the inherent electronic properties of the carbazole units and the potential for biological activity.
This guide focuses on a specific derivative, 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole . The introduction of a phenyl group at the C5-nitrogen position significantly influences the molecule's steric and electronic properties, distinguishing it from its parent compound. We will explore the core structural features, plausible synthetic routes, characteristic spectroscopic signatures, and the burgeoning applications that make this molecule a subject of interest for researchers, chemists, and drug development professionals.
Part 1: Molecular Architecture and Physicochemical Properties
The foundational identity of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole lies in its precise molecular arrangement and resulting physical characteristics.
Core Structural Details
5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is a large, predominantly aromatic molecule. Its structure consists of a pentacyclic indolo[3,2-a]carbazole core with a phenyl substituent on one of the nitrogen atoms. The "dihydro" designation indicates that the nitrogen atoms at positions 5 and 12 bear hydrogen atoms, slightly breaking the full aromaticity of a theoretical, fully delocalized system. This feature is crucial for its three-dimensional conformation and reactivity.
Below is a two-dimensional representation of the chemical structure.
Caption: 2D structure of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole.
Key Identifiers and Properties
For unambiguous identification and handling, the following identifiers and properties are critical. The data presented is a synthesis of information from chemical supplier databases and computational predictions.[2][3][4]
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆N₂ | [2] |
| Molecular Weight | 332.41 g/mol | [5] |
| CAS Number | 1247053-55-9 | [5] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 168.0 to 172.0 °C | [6] |
| Purity (Typical) | >98.0% (HPLC) | [5] |
| SMILES | c1ccc(-n2c3ccccc3c3c4[nH]c5ccccc5c4ccc32)cc1 | [2] |
| InChI Key | NIYSSWKVTXONEP-UHFFFAOYSA-N | [2] |
Part 2: Synthesis Pathway and Experimental Protocol
While multiple proprietary methods exist for the synthesis of indolocarbazole derivatives, a general and academically established approach involves the acid-catalyzed condensation of N-substituted indoles.[7] The causality behind this choice rests on the reactivity of the indole nucleus, which allows for electrophilic substitution and subsequent cyclization to form the rigid fused-ring system.
Proposed Synthetic Workflow
The synthesis of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole can be conceptually approached via the condensation of N-phenylindole with a suitable coupling partner, followed by an oxidative cyclization step. A plausible and efficient laboratory-scale synthesis is outlined below.
Caption: Generalized workflow for the synthesis of indolocarbazole derivatives.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process controls (TLC monitoring) and terminal characterization, ensuring the integrity of the final product.
Materials:
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N-Phenylindole (1.0 equiv)
-
Benzil (1.0 equiv)
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p-Toluenesulfonic acid (p-TSA) (0.2 equiv)
-
Dry Toluene
-
Silica Gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
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Standard laboratory glassware, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon).
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-phenylindole and benzil.
-
Solvent and Catalyst Addition: Add dry toluene to dissolve the reactants, followed by the addition of p-TSA (20 mol%). The use of dry solvent is critical to prevent side reactions with water.
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Reflux: Place the flask under an inert nitrogen atmosphere and heat the mixture to reflux (approx. 110°C).
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In-Process Monitoring (Trustworthiness Pillar): Monitor the reaction's progress every 2-3 hours using Thin Layer Chromatography (TLC). A typical mobile phase would be a hexane:ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of starting materials and the appearance of a new, typically UV-active spot, indicates product formation. This step ensures the reaction is proceeding as expected before committing to the workup.
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Workup: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator.
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Purification: The resulting crude residue is purified by flash column chromatography on silica gel.
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Packing: The column is packed using hexane.
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Elution: The product is eluted using a gradient of ethyl acetate in hexane. The exact gradient is determined by preliminary TLC analysis.
-
-
Isolation and Characterization: Fractions containing the pure product (as identified by TLC) are combined and the solvent is evaporated. The resulting solid is dried under vacuum. The final product should be a colorless to off-white solid.[7]
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Validation: The identity and purity of the final compound are confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Purity is quantitatively assessed by HPLC (>98%).[5]
Part 3: Spectroscopic Characterization Profile
While detailed published spectra for this specific molecule are scarce, a robust profile can be predicted based on its constituent parts: the indolo[3,2-a]carbazole core and the phenyl group. This predictive analysis is grounded in well-established principles of NMR and IR spectroscopy for carbazole and aromatic systems.[8][9]
| Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Region (δ 7.0-8.5 ppm): A complex series of multiplets corresponding to the 15 aromatic protons on the fused core and the phenyl ring. The protons on the carbazole units are expected to be in the typical range for aromatic systems. N-H Proton (δ ~10-11 ppm): A broad singlet corresponding to the proton on the C12-nitrogen. Its downfield shift is due to the aromatic nature of the ring system and potential hydrogen bonding. |
| ¹³C NMR | Aromatic Region (δ 110-150 ppm): Multiple signals are expected for the 24 carbon atoms. Carbons attached to nitrogen will appear more downfield. The spectrum will be complex due to the large number of non-equivalent carbons. |
| IR Spectroscopy | ~3400 cm⁻¹: A sharp to medium peak corresponding to the N-H stretching vibration of the secondary amine. 3100-3000 cm⁻¹: Weak to medium C-H stretching vibrations for the aromatic rings. 1600-1450 cm⁻¹: Strong C=C stretching vibrations characteristic of the aromatic rings. |
| Mass Spec (HRMS) | m/z ≈ 332.1313: This corresponds to the calculated exact mass for the molecular ion [M]⁺ of C₂₄H₁₆N₂. This measurement provides definitive confirmation of the molecular formula.[3] |
Part 4: Applications and Future Directions
The unique structure of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole positions it as a valuable molecule in diverse scientific fields, from materials science to pharmacology.
Materials Science: A Building Block for Organic Electronics
Carbazole-based molecules are renowned for their hole-transporting capabilities, making them fundamental components in Organic Light-Emitting Diodes (OLEDs). The rigid, planar structure and electron-rich nature of the indolo[3,2-a]carbazole core facilitate efficient charge transport. The 5-phenyl substitution can be used to fine-tune solubility, film-forming properties, and energy levels, making it a desirable building block for novel semiconductor materials.[5]
Drug Development: A Scaffold with Therapeutic Potential
The indole and carbazole motifs are privileged structures in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[10]
-
Anti-Inflammatory Activity: Research has identified 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critical to the inflammatory pathway.[11] Its IC₅₀ value was reported as 4.1 μM, with high selectivity over the related COX-1 enzyme, suggesting potential as a lead compound for developing novel anti-inflammatory agents with a reduced side-effect profile compared to non-selective NSAIDs.[11]
-
Anticancer Research: The broader family of indolocarbazoles is known to exhibit significant antitumor activity.[12] They can function as topoisomerase inhibitors or protein kinase inhibitors, interfering with DNA replication and cell signaling pathways crucial for cancer cell proliferation.[12]
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Indolocarbazole derivatives are well-known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular processes like differentiation and immune response.[13][14] Modulating AhR activity is a therapeutic strategy for various autoimmune and inflammatory diseases.
Caption: Relationship between structure and applications of the title compound.
Conclusion
5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is more than a mere chemical entity; it is a highly versatile scaffold with demonstrated and potential value. Its rigid, electron-rich core, inherited from the parent indolocarbazole system, provides a robust foundation for applications in organic electronics. Simultaneously, its ability to selectively interact with key biological targets like COX-2 opens promising avenues in drug discovery. The continued exploration of its synthesis, derivatization, and biological evaluation will undoubtedly solidify its place as a compound of significant scientific and therapeutic interest.
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